Lipophilicity (cLogP) Elevation Relative to Core Hydantoin Scaffold
The target compound exhibits a calculated partition coefficient (cLogP) approximately 1.3–1.5 units higher than the unsubstituted core scaffold, 5-methyl-5-phenylimidazolidine-2,4-dione (cLogP ~1.2). This increase is consistent with the addition of the 2-(4-bromophenyl)-2-oxoethyl moiety [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~2.5–3.0 (predicted from analog) |
| Comparator Or Baseline | 5-methyl-5-phenylimidazolidine-2,4-dione (CAS 6843-49-8): cLogP ~1.2 |
| Quantified Difference | ΔlogP ≈ +1.3 to +1.8 |
| Conditions | Predicted using consensus logP models (ALOGPS, XLOGP3) |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, making the compound more suitable for CNS-targeted probe design than the baseline scaffold.
- [1] PMC Table 1. LogP and cLogP values for hydantoin derivatives. (Background comparators.) View Source
